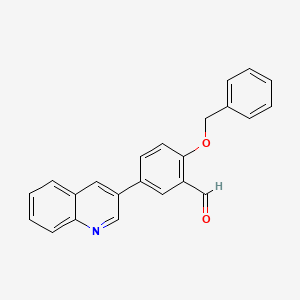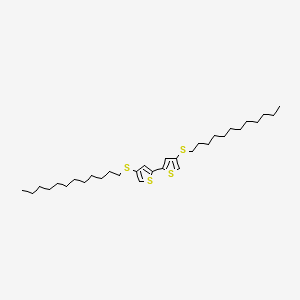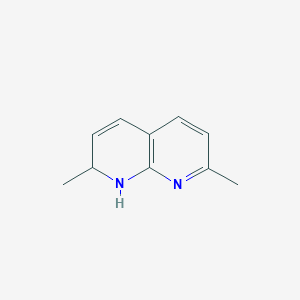
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two methyl groups attached at the 2nd and 7th positions of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and chemical biology .
準備方法
The synthesis of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and reduction steps . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
科学的研究の応用
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the development of drugs with antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in the design of synthetic receptors and molecular probes.
作用機序
The mechanism of action of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and cell division . This inhibition leads to the disruption of DNA processes, making it effective against cancer cells. The compound’s ability to intercalate with DNA segments further enhances its anticancer activity .
類似化合物との比較
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
2,7-Dimethyl-1,8-naphthyridine: Similar in structure but lacks the dihydro component, which affects its reactivity and applications.
2,7-Diamino-1,8-naphthyridine: Contains amino groups instead of methyl groups, leading to different biological activities and uses.
4-Hydroxy-2,7-dimethyl-1,8-naphthyridine:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
2,7-dimethyl-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H12N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-7H,1-2H3,(H,11,12) |
InChIキー |
WFVFFPBIIIKUAR-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC2=C(N1)N=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


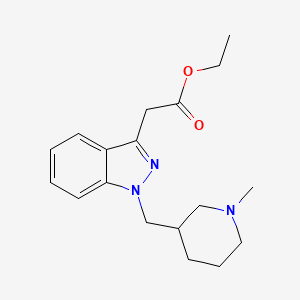
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
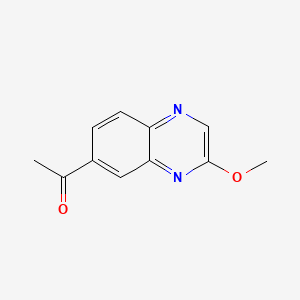

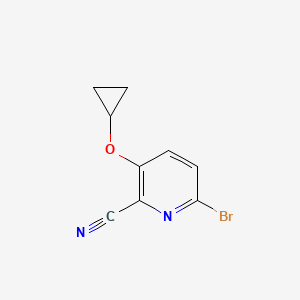


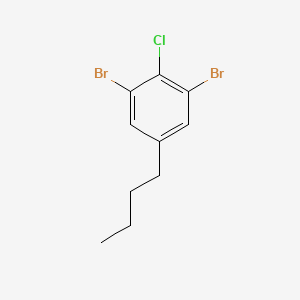
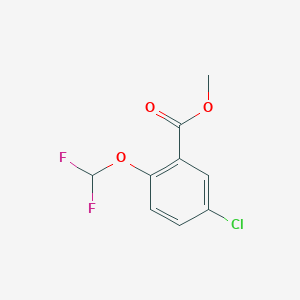
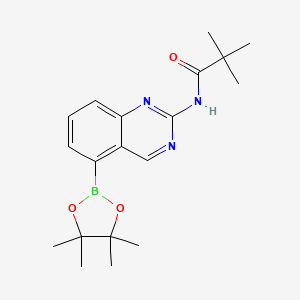
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
